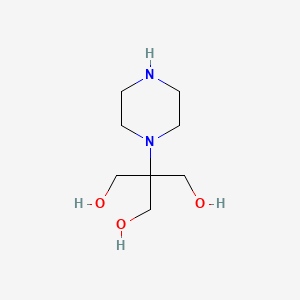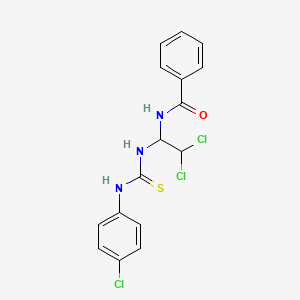
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dichloroethylamine with 4-chlorophenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
科学的研究の応用
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thioureido group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The dichloro and chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(4-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-MeO-phenyl)thioureido)ethyl)benzamide
Uniqueness
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C16H14Cl3N3OS |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
N-[2,2-dichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3OS/c17-11-6-8-12(9-7-11)20-16(24)22-14(13(18)19)21-15(23)10-4-2-1-3-5-10/h1-9,13-14H,(H,21,23)(H2,20,22,24) |
InChIキー |
HTVHSQSWNUPWKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



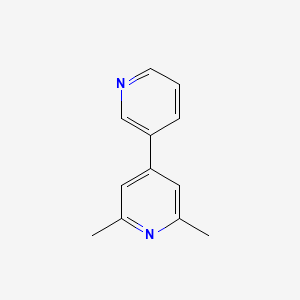
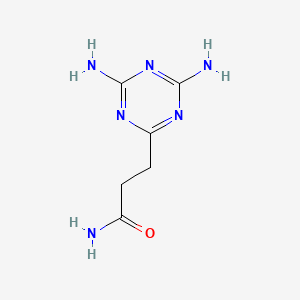



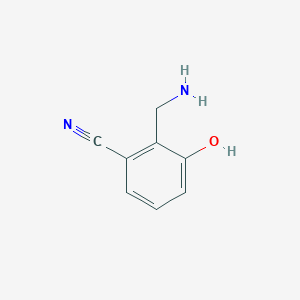


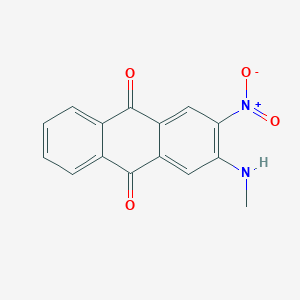
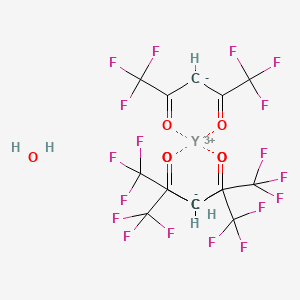
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
